molecular formula C7H13NO B14766958 (5R)-1-oxa-7-azaspiro[4.4]nonane

(5R)-1-oxa-7-azaspiro[4.4]nonane

Cat. No.: B14766958
M. Wt: 127.18 g/mol
InChI Key: TUDSQZVIXYHEHF-SSDOTTSWSA-N
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Description

(5R)-1-oxa-7-azaspiro[44]nonane is a spiro compound characterized by a unique bicyclic structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1-oxa-7-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that facilitates the formation of the spiro ring. For example, a precursor containing an amine and an epoxide group can undergo cyclization under acidic or basic conditions to form the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the purity of the final product. The use of continuous flow reactors and other advanced manufacturing technologies can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(5R)-1-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spiro ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction can produce a spirocyclic alcohol.

Scientific Research Applications

(5R)-1-oxa-7-azaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5R)-1-oxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5R)-2-oxa-7-azaspiro[4.4]nonan-1-one: A similar spiro compound with an additional ketone group.

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

(5R)-1-oxa-7-azaspiro[4.4]nonane is unique due to its specific arrangement of atoms within the spiro ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(5R)-1-oxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NO/c1-2-7(9-5-1)3-4-8-6-7/h8H,1-6H2/t7-/m1/s1

InChI Key

TUDSQZVIXYHEHF-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@]2(CCNC2)OC1

Canonical SMILES

C1CC2(CCNC2)OC1

Origin of Product

United States

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